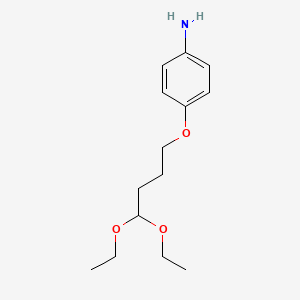

4-(4,4-Diethoxybutoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4,4-Diethoxybutoxy)aniline is an organic compound that belongs to the class of aniline derivatives It features a benzene ring substituted with an aniline group and a butoxy chain with two ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Diethoxybutoxy)aniline typically involves the reaction of 4-nitrophenol with sodium hydroxide to form the corresponding phenoxide, which is then reacted with 4,4-diethoxybutyl bromide to yield the nitro compound. This intermediate is subsequently reduced to the aniline derivative using common reducing agents such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Diethoxybutoxy)aniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives using oxidizing agents like manganese dioxide.

Reduction: The nitro precursor can be reduced to the aniline derivative using hydrogen gas and a palladium catalyst.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Manganese dioxide, peroxymonosulfuric acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nitric acid, sulfuric acid, halogens.

Major Products

Oxidation: Quinone derivatives.

Reduction: this compound.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-(4,4-Diethoxybutoxy)aniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of polymers and other complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(4,4-Diethoxybutoxy)aniline involves its interaction with various molecular targets. The aniline group can form hydrogen bonds and participate in electron transfer reactions, influencing biological pathways. The compound’s effects are mediated through its interaction with enzymes and receptors, altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Aniline: The parent compound with a simpler structure.

4-Methoxyaniline: Similar structure with a methoxy group instead of the butoxy chain.

4-Ethoxyaniline: Similar structure with an ethoxy group instead of the butoxy chain

Uniqueness

4-(4,4-Diethoxybutoxy)aniline is unique due to its extended butoxy chain with two ethoxy groups, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and reactivity compared to simpler aniline derivatives .

Biological Activity

4-(4,4-Diethoxybutoxy)aniline is a compound of interest in various fields of biological research due to its unique structural features and potential therapeutic applications. Understanding its biological activity is crucial for exploring its interactions with biomolecules, potential therapeutic effects, and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C16H25N2O3

- Molecular Weight : 293.39 g/mol

- IUPAC Name : this compound

The compound features an aniline moiety substituted with a diethoxybutoxy group, which may influence its solubility and interaction with biological systems.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It could bind to various receptors, modulating signaling pathways.

- Antioxidant Activity : Potential to scavenge free radicals, contributing to its protective effects against oxidative stress.

Biological Activity Studies

Recent studies have investigated the biological activity of this compound in various contexts:

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro assays demonstrated a significant reduction in bacterial growth at varying concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

Cytotoxicity Assays

Cytotoxicity studies revealed that the compound affects cell viability in different cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 30 |

| HeLa (Cervical Cancer) | 45 |

Case Studies

-

Case Study on Anticancer Activity :

A study evaluated the effect of this compound on MCF-7 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer effects. -

Case Study on Neuroprotective Effects :

Another investigation focused on neuroprotective properties in a model of oxidative stress. The findings suggested that treatment with this compound reduced neuronal cell death and improved survival rates by enhancing antioxidant enzyme activity.

Properties

Molecular Formula |

C14H23NO3 |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

4-(4,4-diethoxybutoxy)aniline |

InChI |

InChI=1S/C14H23NO3/c1-3-16-14(17-4-2)6-5-11-18-13-9-7-12(15)8-10-13/h7-10,14H,3-6,11,15H2,1-2H3 |

InChI Key |

NDUIJOUGQQTWIO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CCCOC1=CC=C(C=C1)N)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.